molecular formula C26H20N2O3S B2508054 2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide CAS No. 850916-49-3

2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide

Cat. No.: B2508054
CAS No.: 850916-49-3
M. Wt: 440.52
InChI Key: FKIZCSAKSFIFST-UHFFFAOYSA-N
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Description

2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, an indole moiety, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has significant molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which is indicative of its potential as a therapeutic agent . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

The effects of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . It can alter the expression of specific genes involved in these pathways, thereby affecting cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, which can impact its efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound .

Properties

IUPAC Name

2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c29-25(20-16-18-10-4-7-13-22(18)31-26(20)30)27-14-15-32-24-19-11-5-6-12-21(19)28-23(24)17-8-2-1-3-9-17/h1-13,16,28H,14-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIZCSAKSFIFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide
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2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide
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2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide
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2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide
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2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide
Reactant of Route 6
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2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide

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